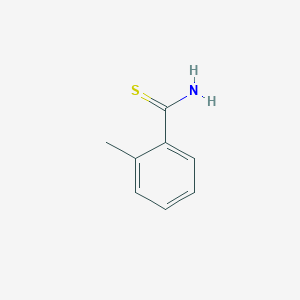

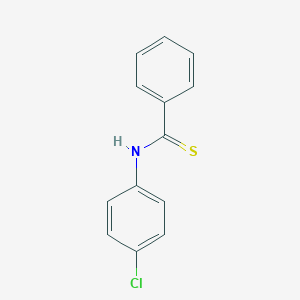

N-(4-chlorophenyl)benzenecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

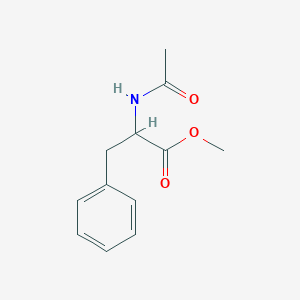

N-(4-chlorophenyl)benzenecarbothioamide, also known as SN-38, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. SN-38 is a derivative of irinotecan, a chemotherapy drug used to treat various types of cancer, including colorectal, lung, and ovarian cancer.

Mecanismo De Acción

N-(4-chlorophenyl)benzenecarbothioamide inhibits topoisomerase I by binding to the enzyme-DNA complex, preventing the enzyme from resealing the DNA strand that it has cut. This results in the accumulation of DNA strand breaks, which triggers cell death pathways in cancer cells. N-(4-chlorophenyl)benzenecarbothioamide is also known to induce apoptosis, a process of programmed cell death, in cancer cells.

Efectos Bioquímicos Y Fisiológicos

N-(4-chlorophenyl)benzenecarbothioamide has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to other chemotherapy drugs. N-(4-chlorophenyl)benzenecarbothioamide has also been shown to have a favorable pharmacokinetic profile, with a long half-life and high bioavailability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-chlorophenyl)benzenecarbothioamide is a potent chemotherapy drug that has shown promising results in preclinical studies. However, it has several limitations for lab experiments. N-(4-chlorophenyl)benzenecarbothioamide is highly toxic and can cause severe side effects, including myelosuppression, diarrhea, and neutropenia. N-(4-chlorophenyl)benzenecarbothioamide also has poor solubility, which can limit its use in certain experimental settings.

Direcciones Futuras

Despite its limitations, N-(4-chlorophenyl)benzenecarbothioamide has shown promising results in preclinical studies and has the potential to be developed into an effective chemotherapy drug for the treatment of cancer. Future research should focus on developing new formulations of N-(4-chlorophenyl)benzenecarbothioamide that have improved solubility and lower toxicity. Additionally, research should be conducted to identify biomarkers that can predict the response of cancer cells to N-(4-chlorophenyl)benzenecarbothioamide, which can help to identify patients who are most likely to benefit from the drug. Finally, clinical trials should be conducted to evaluate the safety and efficacy of N-(4-chlorophenyl)benzenecarbothioamide in humans, with the aim of developing it into an approved chemotherapy drug for the treatment of cancer.

Métodos De Síntesis

N-(4-chlorophenyl)benzenecarbothioamide is synthesized by hydrolyzing irinotecan, which is a prodrug that is converted to N-(4-chlorophenyl)benzenecarbothioamide in the body. The hydrolysis process involves the removal of a sugar molecule from irinotecan, resulting in the formation of N-(4-chlorophenyl)benzenecarbothioamide. N-(4-chlorophenyl)benzenecarbothioamide can also be synthesized directly from camptothecin, a natural product found in the bark of the Camptotheca acuminata tree. However, the direct synthesis of N-(4-chlorophenyl)benzenecarbothioamide from camptothecin is challenging due to its low yield and the need for multiple steps.

Aplicaciones Científicas De Investigación

N-(4-chlorophenyl)benzenecarbothioamide has been extensively studied for its potential applications in cancer treatment. It has been shown to have potent antitumor activity against various types of cancer, including colorectal, lung, breast, and ovarian cancer. N-(4-chlorophenyl)benzenecarbothioamide works by inhibiting topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, N-(4-chlorophenyl)benzenecarbothioamide prevents cancer cells from dividing and proliferating, leading to their death.

Propiedades

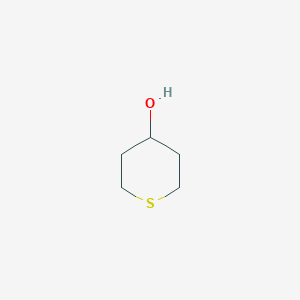

Número CAS |

5310-28-1 |

|---|---|

Nombre del producto |

N-(4-chlorophenyl)benzenecarbothioamide |

Fórmula molecular |

C13H10ClNS |

Peso molecular |

247.74 g/mol |

Nombre IUPAC |

N-(4-chlorophenyl)benzenecarbothioamide |

InChI |

InChI=1S/C13H10ClNS/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) |

Clave InChI |

QTQYTNZDYLXLPM-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)S |

SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl |

SMILES canónico |

C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl |

Otros números CAS |

5310-28-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)